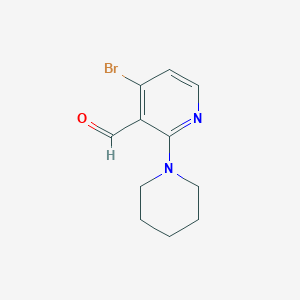

4-Bromo-3-formyl-2-(N-piperidinyl)pyridine

Description

Properties

IUPAC Name |

4-bromo-2-piperidin-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-10-4-5-13-11(9(10)8-15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCVVPLFRSWSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653358 | |

| Record name | 4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-43-6 | |

| Record name | 4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged heterocycle in drug design. Specifically, polysubstituted pyridines, such as the target molecule 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, are valuable intermediates in the synthesis of complex molecular architectures with diverse pharmacological activities. The strategic placement of bromo, formyl, and piperidinyl groups on the pyridine ring offers multiple points for further chemical modification, enabling the exploration of a broad chemical space in the quest for novel therapeutics. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and mechanistic insights.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The final synthetic step would be a nucleophilic aromatic substitution (SNAr) to introduce the piperidinyl moiety at the C2 position of the pyridine ring. This disconnection leads to a key intermediate, 4-bromo-2-chloro-3-formylpyridine. The synthesis of this intermediate can be envisioned through the formylation of a suitable dihalopyridine precursor. The commercial availability of closely related compounds, such as 2,4-dichloropyridine-3-carboxaldehyde, lends credence to the feasibility of this synthetic pathway.[1]

Overall Synthetic Workflow

The proposed synthesis is a two-step process commencing with the formylation of 4-bromo-2-chloropyridine to yield the key intermediate, 4-bromo-2-chloro-3-formylpyridine. This is followed by a nucleophilic aromatic substitution with piperidine to afford the final product.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Bromo-2-chloro-3-formylpyridine

The introduction of a formyl group onto the pyridine ring can be achieved through various methods, including the Vilsmeier-Haack reaction.[2][3][4] This reaction is particularly effective for electron-rich aromatic and heteroaromatic compounds. While 2-halopyridines are generally electron-deficient, the reaction can proceed under appropriate conditions. The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[4]

An alternative and often highly regioselective method is the ortho-lithiation of a substituted pyridine followed by quenching with a formylating agent like DMF.[5][6] The chloro-substituent at the 2-position of 4-bromopyridine can direct the lithiation to the 3-position.

For the purpose of this guide, we will focus on the Vilsmeier-Haack approach due to its operational simplicity and scalability.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2-chloropyridine | 192.45 | 10.0 g | 51.95 |

| Phosphorus oxychloride (POCl3) | 153.33 | 15.9 g (9.6 mL) | 103.9 |

| N,N-Dimethylformamide (DMF) | 73.09 | 22.8 g (24.1 mL) | 311.8 |

| Dichloromethane (DCM) | - | 150 mL | - |

| Saturated NaHCO3 (aq) | - | 200 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO4 | - | - | - |

| Silica Gel | - | - | - |

| Hexanes/Ethyl Acetate | - | - | - |

Procedure:

-

To a stirred solution of N,N-dimethylformamide (3.0 equivalents) in dichloromethane at 0 °C under an inert atmosphere (N2 or Ar), slowly add phosphorus oxychloride (2.0 equivalents).

-

Allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-bromo-2-chloropyridine (1.0 equivalent) in dichloromethane dropwise over 20 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (around 40-45 °C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to alkaline.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 4-bromo-2-chloro-3-formylpyridine.

Step 2: Synthesis of this compound

The second step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the formyl group activates the halopyridine ring towards nucleophilic attack. The attack of piperidine will preferentially occur at the C2 position, which is ortho to the ring nitrogen, leading to the displacement of the chloride ion.

Mechanistic Rationale for Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: Key steps in the SNAr mechanism.

-

Addition: The nucleophile (piperidine) attacks the electron-deficient C2 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the formyl group.

-

Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion), yielding the final substituted product.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |

| 4-Bromo-2-chloro-3-formylpyridine | 220.90 | 5.0 g | 22.63 |

| Piperidine | 85.15 | 2.9 g (3.4 mL) | 34.0 |

| Potassium Carbonate (K2CO3) | 138.21 | 4.7 g | 34.0 |

| Acetonitrile (MeCN) | - | 100 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Water | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

To a solution of 4-bromo-2-chloro-3-formylpyridine (1.0 equivalent) in acetonitrile, add piperidine (1.5 equivalents) and potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic signals for the pyridine ring protons, the aldehyde proton, and the protons of the piperidinyl group. 13C NMR will confirm the presence of all carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the carbonyl stretch of the aldehyde.

-

Melting Point Analysis: To determine the melting point of the solid product as an indicator of purity.

Safety Considerations

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

4-Bromo-2-chloropyridine is a halogenated heterocyclic compound and should be handled with care. Avoid inhalation and skin contact.

-

Piperidine is a flammable and corrosive liquid with a strong odor. It should be handled in a fume hood.

-

All reactions should be performed in a well-ventilated fume hood.

References

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehyde derivatives.

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of pyridine aldehydes.

-

Scribd. (n.d.). Prepartion of 4 Bromo 2 Chloroacetanilde. Retrieved from [Link]

-

ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

-

Wiley Online Library. (2010). ChemInform Abstract: An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of pyridine aldehydes.

-

HETEROCYCLES. (2011). SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. Retrieved from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]

-

MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

-

Science of Synthesis. (n.d.). The formylation of arylmetal reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

HETEROCYCLES. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. growingscience.com [growingscience.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

Technical Guide: Synthesis and Characterization of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, a Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine nucleus is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive technical framework for the synthesis and detailed characterization of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, a highly functionalized pyridine derivative poised for significant application in drug discovery programs. This molecule is strategically designed with three key functional handles: an electron-rich 2-(N-piperidinyl) moiety common in bioactive compounds, a versatile 3-formyl group for subsequent derivatization, and a 4-bromo substituent ideal for modern cross-coupling reactions. As direct literature on this specific compound is sparse, this document serves as a forward-looking, expert-driven guide, leveraging established, reliable chemical principles to propose a robust synthetic route and a thorough characterization cascade. The methodologies herein are designed to be self-validating, providing researchers with a reliable roadmap to access and utilize this promising chemical entity.

Introduction: The Strategic Value of a Multifunctional Pyridine Core

The prevalence of the pyridine scaffold in pharmaceuticals, from kinase inhibitors to antivirals, underscores its privileged status as a pharmacophore.[2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its inherent chemical stability make it an attractive core for molecular design. The target molecule, this compound, is not merely another pyridine derivative; it is a purpose-built platform for library synthesis and lead optimization.

-

The 2-(N-piperidinyl) Group: This saturated heterocycle is found in many CNS-active drugs and other therapeutics, often improving pharmacokinetic properties and providing a key vector for receptor interaction.[3] As a strong electron-donating group, it also critically activates the pyridine ring for specific downstream chemical transformations.

-

The 3-Formyl Group: The aldehyde functionality is a gateway to immense chemical diversity. It can be readily transformed into amines (via reductive amination), carboxylic acids (via oxidation), oximes, hydrazones, and a variety of heterocyclic systems, allowing for extensive structure-activity relationship (SAR) studies.

-

The 4-Bromo Group: In the age of transition-metal catalysis, a halogen, particularly bromine, is one of the most valuable functional groups on an aromatic core. It provides a reliable handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling the facile introduction of aryl, alkyl, alkynyl, and amino substituents.[4]

This guide will detail a proposed two-step synthesis and a multi-technique approach to ensure the unambiguous structural confirmation of this high-value compound.

Caption: Core structure and key functional regions of the target molecule.

Proposed Synthetic Strategy

A logical and efficient synthesis is paramount. Our retrosynthetic analysis identifies a two-step sequence starting from a commercially available dihalopyridine, leveraging fundamental and highly reliable organic reactions.

Retrosynthetic Analysis & Rationale

The target molecule can be disconnected at the C3-formyl bond and the C2-piperidine bond. The most robust approach involves introducing the highly activating piperidinyl group first, followed by a regioselective formylation.

-

Disconnection 1 (Formylation): The formyl group can be installed via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the premier choice for formylating electron-rich heterocycles under mild conditions.[5][6] The precursor would be 4-Bromo-2-(N-piperidinyl)pyridine .

-

Disconnection 2 (Amination): The piperidinyl group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The C2 position of a pyridine ring is highly susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present.[7][8] A suitable starting material is therefore 2,4-dibromopyridine . The greater reactivity of the 2-position halogen over the 4-position halogen towards nucleophiles provides the required regioselectivity.

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Synthesis Protocol

This protocol is designed for execution by a qualified laboratory chemist. All operations should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Bromo-2-(N-piperidinyl)pyridine (Intermediate)

-

Causality: This SNAr reaction relies on the inherent electrophilicity of the C2 position in the pyridine ring, which is further enhanced by the electron-withdrawing nature of the nitrogen heteroatom and the bromine substituents. Piperidine is a strong secondary amine nucleophile. The reaction is typically driven to completion with gentle heating. Using a slight excess of piperidine can ensure full consumption of the starting material.

-

Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromopyridine (5.0 g, 21.1 mmol, 1.0 equiv.).

-

Add ethanol (40 mL) as the solvent.

-

Add piperidine (3.6 g, 42.2 mmol, 2.0 equiv.) to the solution.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The product spot should be UV active and stain with potassium permanganate.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield the title intermediate as a solid or oil.

-

Step 2: Synthesis of this compound (Final Product)

-

Causality: The Vilsmeier-Haack reagent, a chloromethyleniminium salt, is a mild electrophile.[6] It selectively attacks electron-rich positions. The potent electron-donating piperidinyl group at C2 strongly activates the ortho (C3) and para (C5) positions. The C3 position is sterically more accessible and is therefore the predicted site of formylation.[9] The reaction is performed at low temperatures to control reactivity and improve selectivity.

-

Protocol:

-

In a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 15 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (3.2 g, 21.0 mmol, 1.5 equiv.) dropwise while stirring. Maintain the temperature below 5 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

In a separate flask, dissolve the intermediate, 4-Bromo-2-(N-piperidinyl)pyridine (3.36 g, 14.0 mmol, 1.0 equiv.), in anhydrous DMF (10 mL).

-

Add the solution of the intermediate dropwise to the cold Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and cautiously quench by pouring it over crushed ice (100 g).

-

Basify the aqueous solution to pH 8-9 by the slow addition of 3 M aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography (15-30% ethyl acetate in hexanes) or recrystallization (e.g., from ethanol/water) to afford the final product.

-

Comprehensive Characterization

Unambiguous structural verification is critical. The following multi-technique plan ensures the identity, purity, and structure of the synthesized compound.

Caption: A standard workflow for the characterization of a novel compound.

Physicochemical Properties

The physical properties provide a first indication of identity and purity.

| Property | Predicted Value / Method | Rationale |

| Molecular Formula | C₁₁H₁₃BrN₂O | --- |

| Molecular Weight | 270.14 g/mol | --- |

| Appearance | White to pale yellow solid | Expected for a crystalline organic compound of this nature. |

| Melting Point | To be determined experimentally | A sharp melting point range (<2 °C) is indicative of high purity. |

| Solubility | Soluble in CHCl₃, DCM, EtOAc, DMSO | Predicted based on the polarity of the functional groups. |

Spectroscopic Data (Predicted)

Spectroscopic analysis provides the definitive structural proof. Below are the predicted data based on established principles and spectral databases for analogous structures.

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Purpose: To confirm the elemental composition.

-

Predicted m/z: Calculated for [M+H]⁺ (C₁₁H₁₄BrN₂O⁺): 271.0338. Found value should be within ± 5 ppm. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed at m/z 271 and 273.

Infrared (IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Predicted Peaks (cm⁻¹):

-

~2935, 2855: C-H stretching (aliphatic, piperidine).

-

~1690: Strong C=O stretching (aryl aldehyde).

-

~1580, 1550: C=C/C=N stretching (pyridine ring).

-

~1250: C-N stretching.

-

~1030: C-Br stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

-

Purpose: To elucidate the precise connectivity and chemical environment of all hydrogen and carbon atoms.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-aldehyde | ~10.2 | s | 1H | -CHO | Deshielded aldehyde proton. |

| H-5 | ~8.2 | d | 1H | Py-H | Ortho to the bromo group and meta to the piperidine. |

| H-6 | ~7.0 | d | 1H | Py-H | Ortho to the activating piperidine group. |

| H-α (piperidine) | ~3.4 | br m | 4H | N-CH₂ | Adjacent to the pyridine ring and nitrogen. |

| H-β,γ (piperidine) | ~1.7 | br m | 6H | -CH₂- | Aliphatic protons of the piperidine ring. |

| ¹³C NMR | Predicted δ (ppm) | Assignment | Rationale |

| C-aldehyde | ~190 | -CHO | Carbonyl carbon of an aldehyde. |

| C-2 | ~160 | Py-C | Attached to the electron-donating piperidine group. |

| C-4 | ~118 | Py-C | Attached to bromine (halogen shielding effect). |

| C-6 | ~115 | Py-CH | Shielded by the ortho-piperidine group. |

| C-5 | ~140 | Py-CH | Deshielded by the adjacent bromo group. |

| C-3 | ~125 | Py-C | Formyl-substituted carbon. |

| C-α (piperidine) | ~50 | N-CH₂ | Carbon adjacent to nitrogen.[10] |

| C-β (piperidine) | ~26 | -CH₂- | Standard aliphatic region.[10] |

| C-γ (piperidine) | ~24 | -CH₂- | Standard aliphatic region.[10] |

Potential Applications in Drug Discovery

The title compound is an exemplary starting point for building a diverse chemical library. The orthogonal reactivity of the formyl and bromo groups allows for sequential or combinatorial derivatization.

-

Via the Formyl Group: Reductive amination can install a wide array of primary and secondary amines, introducing new pharmacophores and basic centers to modulate solubility and target engagement.

-

Via the Bromo Group: Suzuki or Stille coupling can introduce various aryl or heteroaryl rings, exploring key lipophilic pockets in a target protein. Sonogashira coupling can introduce alkynes, which are linear linkers or precursors to other functional groups.

Conclusion

This guide has outlined a robust and scientifically-grounded strategy for the synthesis and comprehensive characterization of this compound. By following the detailed protocols, researchers can reliably produce and validate this versatile chemical scaffold. Its unique combination of functional groups makes it an exceptionally valuable building block for medicinal chemists aiming to accelerate the discovery of novel therapeutics.

References

- Mane, A. S., et al. (2012). Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. Journal of Chemical and Pharmaceutical Research, 4(1), 438-449.

- Al-Qahtani, A. A., & Al-Hazimi, H. M. A. (2018). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. Retrieved from [Link]

- Li, J., et al. (2024).

- Deshmukh, A. R., et al. (2011). Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines.

- Wiley-VCH. (2007).

- Royal Society of Chemistry. (n.d.).

- Buncel, E., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 19(9), 13241-13261.

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. preprints.org.

- Johnson, R. M., & Rees, C. W. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-substituted pyridine 1-oxides. Journal of the Chemical Society B: Physical Organic, 857-861.

- ResearchGate. (n.d.). Amination of 2-halopyridines.

- Royal Society of Chemistry. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 4-formyl-2-(4-methylphenyl)pyridine. prepchem.com. Retrieved from [Link]

- Mol, J. C. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.

- Royal Society of Chemistry. (n.d.).

-

Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. chemeo.com. Retrieved from [Link]

- MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

-

PubChem. (n.d.). 3-Bromo-4-(3-bromopyridin-4-yl)pyridine. pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- Kumar, A., et al. (1995). Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. Bioorganic & Medicinal Chemistry Letters, 5(18), 2041-2046.

-

PubChem. (n.d.). 4-Bromopyridine. pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]

- Huang, P. Q., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(1), 1.

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

-

PubChem. (n.d.). 3-Bromopyridine. pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]

- ResearchGate. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- Sahoo, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4198.

- Sharma, R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 1-20.

- Lasanov, A., et al. (2022).

- ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...

-

NIST. (n.d.). Pyridine, 3-bromo-. webbook.nist.gov. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Spectral Data of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine: A Predictive and Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-formyl-2-(N-piperidinyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of a bromine atom, a formyl group, and a piperidinyl moiety on the pyridine core presents a versatile scaffold for the development of novel chemical entities. The bromine atom serves as a key handle for cross-coupling reactions, the formyl group can undergo a variety of transformations, and the piperidinyl group can influence the molecule's solubility, basicity, and pharmacological properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. The numbering of the pyridine ring and the piperidinyl group is provided for clarity in the subsequent spectral assignments.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the electronic environment of the protons in the molecule. The predicted chemical shifts (δ) are presented in the table below, based on the analysis of related substituted pyridines.[1][2][3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Analysis |

| ~10.2 - 10.5 | Singlet (s) | Formyl H | The formyl proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. In 3-formylpyridine, this proton appears around 10.1 ppm.[4] The electron-donating piperidinyl group at the ortho position may cause a slight shielding effect, while the electron-withdrawing bromine at the para position to the formyl group might have a minor deshielding influence. |

| ~8.2 - 8.4 | Doublet (d) | Pyridine H6 | The proton at C6 is ortho to the nitrogen atom and is expected to be in the downfield region. In 4-bromopyridine, the protons at C2 and C6 appear around 8.7 ppm.[5] The strong electron-donating piperidinyl group at C2 will significantly shield the adjacent H6 proton, shifting it upfield. |

| ~7.2 - 7.4 | Doublet (d) | Pyridine H5 | The proton at C5 is meta to the nitrogen and ortho to the bromine. In 4-bromopyridine, the protons at C3 and C5 appear around 7.7 ppm.[5] The bromine atom will have a deshielding effect, but the overall electron density from the piperidinyl group will likely cause a net shielding effect compared to the parent bromopyridine. |

| ~3.4 - 3.6 | Triplet (t) | Piperidinyl α-CH₂ | These protons are adjacent to the nitrogen atom of the piperidinyl ring and directly attached to the electron-deficient pyridine ring, leading to a downfield shift. |

| ~1.6 - 1.8 | Multiplet (m) | Piperidinyl β-CH₂ | These protons are further from the pyridine ring and are expected to appear in a region typical for aliphatic methylene groups. |

| ~1.5 - 1.7 | Multiplet (m) | Piperidinyl γ-CH₂ | The central methylene protons of the piperidinyl ring are expected to have a chemical shift similar to the β-protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field NMR spectrometer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are based on data from substituted pyridines and piperidines.[1][6][7][8][9][10]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~190 - 195 | Formyl C=O | The carbonyl carbon of the formyl group is expected to be significantly deshielded. |

| ~160 - 165 | Pyridine C2 | This carbon is attached to two nitrogen atoms (one from the pyridine ring and one from the piperidinyl group), leading to a strong deshielding effect. |

| ~150 - 155 | Pyridine C6 | The C6 carbon is ortho to the ring nitrogen and is expected to be in the downfield region. |

| ~140 - 145 | Pyridine C4 | The carbon bearing the bromine atom will be deshielded. |

| ~125 - 130 | Pyridine C5 | This carbon is expected to have a chemical shift in the typical aromatic region. |

| ~120 - 125 | Pyridine C3 | The carbon attached to the formyl group will be deshielded. |

| ~45 - 50 | Piperidinyl α-C | The carbons adjacent to the nitrogen and attached to the pyridine ring will be the most deshielded of the piperidinyl carbons. |

| ~25 - 30 | Piperidinyl β-C | These carbons are in a typical aliphatic range. |

| ~23 - 27 | Piperidinyl γ-C | The central carbon of the piperidinyl ring is expected to be the most shielded. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon multiplicities.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[8][11][12][13][14]

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) |

| 2950 - 2850 | C-H stretch | Aliphatic (Piperidinyl) |

| 2850 - 2750 | C-H stretch | Aldehyde (Formyl) |

| 1710 - 1690 | C=O stretch | Aldehyde (Formyl) |

| 1600 - 1550 | C=N and C=C stretch | Pyridine ring |

| 1470 - 1430 | C-H bend | Aliphatic (Piperidinyl) |

| 1300 - 1200 | C-N stretch | Aryl-N (Pyridine-Piperidinyl) |

| 1100 - 1000 | C-Br stretch | Bromo-aromatic |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[15][16][17]

Predicted Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): m/z = 284 and 286 (corresponding to C₁₁H₁₃⁷⁹BrN₂O and C₁₁H₁₃⁸¹BrN₂O).

-

Major Fragmentation Pathways:

-

Loss of Br radical: [M - Br]⁺ at m/z 205. This is a common fragmentation for bromo-aromatic compounds.

-

Loss of CO from the formyl group: [M - CO]⁺˙ at m/z 256 and 258.

-

Cleavage of the piperidinyl ring: This can lead to various fragments, with a prominent peak corresponding to the pyridine portion of the molecule.

-

Loss of the formyl group: [M - CHO]⁺ at m/z 255 and 257.

-

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a robust framework for the identification and characterization of this molecule. Researchers and scientists working with this compound can utilize this guide as a foundational reference for interpreting their own experimental data, thereby facilitating their research and development endeavors in the fields of medicinal chemistry and organic synthesis. The provided experimental protocols offer standardized methods for obtaining high-quality spectral data.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Wiley-VCH 2007 - Supporting Inform

-

PubChem. (n.d.). 4-Amino-2-bromopyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Bromopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (n.d.).

- Kanniyappan, C., et al. (n.d.).

-

ResearchGate. (n.d.). Infrared spectra (cm A1 ) of 2-formylpyridine N(4)-antipyrinylthiosemicarbazone and its complexes. Retrieved from [Link]

- BenchChem. (n.d.).

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.

- Huang, C., Jiang, H., Wang, R., Fun, H.-K., & Zhang, Y. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine. Retrieved from [Link]

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

- Wikipedia. (n.d.).

-

PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]

- Table of Characteristic IR Absorptions. (n.d.).

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.).

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

- SpectraBase. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine.

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

- Stenutz, R. (n.d.). 3-formylpyridine.

-

ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Amino-2-bromopyridine | 7598-35-8 [chemicalbook.com]

- 3. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. eng.uc.edu [eng.uc.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

The Synthetic Blueprint and Therapeutic Potential of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine: A Technical Guide for Medicinal Chemists

Foreword: Navigating the Frontier of Pyridine Scaffolds in Drug Discovery

The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in a significant portion of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for targeting a vast array of biological receptors.[2] This guide delves into the technical nuances of a novel, highly functionalized pyridine derivative: 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine . While a specific CAS number for this compound is not yet cataloged in major chemical databases, suggesting its novelty, its structural motifs point towards significant potential as a versatile intermediate in the synthesis of new therapeutic agents. This document serves as a comprehensive technical guide for researchers and drug development professionals, providing a prospective synthetic pathway, rigorous characterization methodologies, and an exploration of its potential applications, all grounded in established chemical principles and field-proven insights.

Strategic Importance and Molecular Attributes

The molecular architecture of this compound is a confluence of functionalities that are highly sought after in modern drug design. The pyridine core offers a basic nitrogen atom for salt formation and improved aqueous solubility, a common strategy to enhance the pharmacokinetic properties of drug candidates.[1] The strategic placement of three distinct substituents—a bromine atom, a formyl group, and a piperidinyl moiety—provides orthogonal chemical handles for further elaboration, making it a powerful building block for creating diverse chemical libraries.

| Functional Group | Role in Drug Design and Synthesis |

| Pyridine Core | Privileged scaffold, improves solubility, hydrogen bonding.[1][2] |

| Bromine Atom (4-position) | Key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.[4] |

| Formyl Group (3-position) | Versatile electrophile for reactions like reductive amination, Wittig olefination, and aldol condensations to build complex side chains.[5][6][7] |

| N-Piperidinyl Group (2-position) | Introduces a saturated heterocyclic motif, often found to enhance potency and modulate physicochemical properties. Can act as a weak base. |

This trifecta of functionalities allows for a "build-and-couple" approach in medicinal chemistry, where a core scaffold is first synthesized and then diversified at multiple positions to explore the structure-activity relationship (SAR) around a biological target.

Proposed Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound can be logically approached from commercially available starting materials. The proposed pathway leverages well-established and robust chemical transformations, ensuring a high degree of confidence in its feasibility.

Caption: Proposed two-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution to Introduce the Piperidinyl Moiety

The first step involves the selective displacement of the chlorine atom at the 2-position of 2,4-dichloro-3-formylpyridine with piperidine.

-

Rationale: The chlorine at the 2-position of the pyridine ring is more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 4-position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the formyl group, which stabilize the Meisenheimer complex intermediate.

-

Protocol:

-

To a solution of 2,4-dichloro-3-formylpyridine (1.0 eq) in dimethylformamide (DMF), add piperidine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Chloro-3-formyl-2-(N-piperidinyl)pyridine .

-

Step 2: Halogen Exchange for Bromination

The second step is a halogen exchange reaction to replace the remaining chlorine atom at the 4-position with bromine.

-

Rationale: While direct bromination of the pyridine ring is possible, a halogen exchange reaction offers a more controlled and regioselective approach to introduce the bromine at the desired position, avoiding potential side reactions with the electron-rich piperidinyl group. Copper-catalyzed Finkelstein-type reactions are effective for this transformation on heteroaromatic systems.

-

Protocol:

-

In a reaction vessel, combine 4-Chloro-3-formyl-2-(N-piperidinyl)pyridine (1.0 eq), sodium bromide (NaBr) (3.0 eq), copper(I) iodide (CuI) (0.1 eq), and L-proline (0.2 eq) in dimethyl sulfoxide (DMSO).

-

Heat the mixture to 110-130 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction until the starting material is consumed.

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic phase sequentially with aqueous ammonia solution (to remove copper salts) and brine.

-

Dry the organic layer and concentrate in vacuo.

-

Purify the residue via column chromatography to afford the final product, This compound .

-

Rigorous Characterization and Quality Control

Confirmation of the structure and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of analysis.

Caption: A comprehensive workflow for the characterization of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the pyridine proton, the formyl proton, and the protons of the piperidinyl ring. The carbon NMR will confirm the number of unique carbon atoms and their chemical environment.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the aldehyde (typically around 1690-1715 cm⁻¹) and C-Br vibrations.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A purity level of >95% is generally required for use in biological assays.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for developing inhibitors of various enzyme families and modulators of receptor activity.

Kinase Inhibitors

The pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 2-amino pyridine structure, mimicked by the 2-(N-piperidinyl)pyridine, can form crucial hydrogen bonds with the kinase hinge region. The bromo and formyl groups can be elaborated to extend into the solvent-exposed region and the hydrophobic pocket of the ATP-binding site, respectively. For instance, derivatives of 4-bromo-benzamides have shown inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.

Epigenetic Modulators

Compounds incorporating the piperidinyl-pyridine scaffold have been investigated as key intermediates in the development of inhibitors for epigenetic targets like Lysine Specific Demethylase 1 (LSD1). The versatile substitution pattern of the title compound allows for the synthesis of analogs that could be screened against a panel of epigenetic enzymes.

CNS-Acting Agents

Many central nervous system (CNS) active drugs contain pyridine and piperidine rings. The ability to fine-tune lipophilicity and polarity through modifications at the bromo and formyl positions could lead to compounds with desirable blood-brain barrier penetration properties.

Conclusion and Future Outlook

This compound represents a novel and highly promising building block for medicinal chemistry. The synthetic route proposed herein is robust and relies on well-understood chemical transformations. The orthogonal reactivity of its functional groups provides a platform for the rapid generation of diverse compound libraries. Researchers in drug discovery are encouraged to explore the synthesis and derivatization of this scaffold to unlock its potential in developing next-generation therapeutics for oncology, neuropharmacology, and infectious diseases.

References

- Benchchem. 4-Bromo-2-(piperidin-3-yl)pyridine | 1260756-26-0.

- PrepChem.com. Synthesis of 4-formyl-2-(4-methylphenyl)pyridine.

- MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- Wikipedia. Pyridine-3-carbaldehyde.

- PMC, NIH. Synthesis of dicationic diarylpyridines as nucleic-acid binding agents.

- Biosynth. 4-Bromo-pyridine-2-carboxylic acid | 30766-03-1 | FB13009.

- ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

- Sigma-Aldrich. 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.

- ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- BLD Pharm. 405174-97-2|3-Bromo-2-formylpyridine.

- Wikipedia. Pyridine-4-carbaldehyde.

- ChemScene. 4-Bromo-3-nitropyridine | 23056-44-2.

- ResearchGate. (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- PMC, NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- PubChem. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371.

- PMC, PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- PubChem. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389.

- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Sigma-Aldrich. 1-Boc-piperidine-4-carboxaldehyde 95 137076-22-3.

- PubChem. 4-Bromo-3-methylpyridine | C6H6BrN | CID 428351.

- PMC, PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.

- ResearchGate. Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material.

- MDPI. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one.

- CrystEngComm (RSC Publishing). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of dicationic diarylpyridines as nucleic-acid binding agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine: Synthesis, Properties, and Synthetic Potential

Disclaimer: The subject of this technical guide, 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, is a novel chemical entity with limited to no direct references in current scientific literature. The information presented herein is a scientifically-grounded projection based on established principles of organic chemistry and data from analogous molecular structures. This guide is intended for an audience of researchers, scientists, and drug development professionals to stimulate further investigation and is not a substitute for rigorous experimental validation.

Executive Summary

This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential reactivity of the novel compound this compound. This molecule incorporates three key functional groups onto a pyridine scaffold: a bromine atom, a formyl group, and a piperidinyl moiety. This unique combination of functionalities makes it a potentially valuable building block in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for cross-coupling reactions, the aldehyde allows for a wide range of subsequent chemical transformations, and the piperidinyl group can influence the molecule's physicochemical properties and biological activity.[1][2] This document will delve into the inferred characteristics of this compound, offering a roadmap for its synthesis and exploration of its synthetic utility.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound have been estimated based on the additive contributions of its constituent functional groups and the pyridine core.

| Property | Predicted Value |

| IUPAC Name | 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde |

| Molecular Formula | C₁₁H₁₃BrN₂O |

| Molecular Weight | 269.14 g/mol |

| Appearance | Likely a pale yellow to brown solid |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure |

| Melting Point | Predicted to be in the range of 80-120 °C |

Predicted Spectroscopic Data

The following spectroscopic data are predicted for this compound, based on analogous structures.[3][4][5][6]

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0-10.5 (s, 1H, -CHO), 8.2-8.4 (d, 1H, H-6), 7.0-7.2 (d, 1H, H-5), 3.4-3.6 (m, 4H, piperidinyl -CH₂-N-), 1.6-1.8 (m, 6H, piperidinyl -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-195 (-CHO), 160-165 (C-2), 150-155 (C-6), 125-130 (C-4), 120-125 (C-5), 115-120 (C-3), 50-55 (piperidinyl -CH₂-N-), 25-30 (piperidinyl -CH₂-), 23-26 (piperidinyl -CH₂-) |

| IR (KBr) | ν 2950-2850 cm⁻¹ (C-H stretch), 1690-1710 cm⁻¹ (C=O stretch, aldehyde), 1580-1600 cm⁻¹ (C=C/C=N stretch, pyridine ring) |

Proposed Synthesis Pathway

A plausible synthetic route to this compound would likely commence from a readily available substituted pyridine. A logical precursor is 2-chloro-4-bromonicotinic acid, which can be manipulated to introduce the formyl and piperidinyl groups.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of (2-Chloro-4-bromopyridin-3-yl)methanol

This procedure is adapted from a known method for the reduction of nicotinic acids.[7]

-

To a stirred suspension of sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF) at -10 °C to 0 °C, slowly add boron trifluoride etherate (BF₃·OEt₂).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, add a solution of 2-chloro-4-bromonicotinic acid in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (2-chloro-4-bromopyridin-3-yl)methanol.

Step 2: Synthesis of 2-Chloro-4-bromonicotinaldehyde

This step involves the oxidation of the primary alcohol to an aldehyde, a common transformation in organic synthesis.[7]

-

To a stirred solution of (2-chloro-4-bromopyridin-3-yl)methanol in dichloromethane (DCM), add an excess of an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.

-

Wash the celite pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-chloro-4-bromonicotinaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution, a well-established reaction for 2-halopyridines.[8][9][10][11][12]

-

In a sealed reaction vessel, dissolve 2-chloro-4-bromonicotinaldehyde in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add an excess of piperidine (typically 1.5-2.0 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

-

Heat the reaction mixture to 80-120 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Chemical Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound makes it a versatile intermediate for further chemical modifications.

Reactions at the Bromine Atom: Cross-Coupling Chemistry

The bromine atom at the 4-position of the pyridine ring is well-suited for various palladium-catalyzed cross-coupling reactions.[13][14][15][16][17] This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

Caption: Potential cross-coupling reactions at the 4-position.

Example Protocol: Suzuki-Miyaura Coupling

-

In an inert atmosphere, combine this compound, an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., dioxane/water).

-

Heat the mixture to reflux for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

Reactions of the Formyl Group

The aldehyde functionality is one of the most versatile in organic synthesis, allowing for a plethora of transformations.[18][19][20][21][22][23][24][25][26]

-

Wittig Reaction: Conversion of the aldehyde to an alkene by reaction with a phosphonium ylide. This allows for carbon chain extension and the introduction of various substituted vinyl groups.[22][23][24][25][26]

-

Reductive Amination: Formation of a new C-N bond by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde will generate a secondary alcohol.

Potential Applications in Medicinal Chemistry

The piperidinyl-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][27][28] The introduction of a bromine atom and a formyl group provides synthetic handles to generate libraries of diverse compounds for biological screening.

-

Scaffold for Drug Discovery: The core structure can be elaborated using the reactivity described above to explore structure-activity relationships (SAR) for various biological targets. The piperidine moiety can improve pharmacokinetic properties such as solubility and membrane permeability.[2]

-

Potential as Bioactive Molecules: Pyridine and piperidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[27][28]

Safety and Handling

While no specific safety data exists for this compound, it should be handled with the precautions appropriate for related brominated and nitrogen-containing heterocyclic compounds.[29][30][31]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

- Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.

-

CAS Common Chemistry. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Retrieved from [Link]

-

Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Retrieved from [Link]

-

CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine - the NIST WebBook. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective formylation of 2-aminopyridines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromopyridine: A Vital Chemical Intermediate. Retrieved from [Link]

-

PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

- American Chemical Society. (2025).

-

R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

RSC Advances. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.

-

ResearchGate. (n.d.). Reaction of 2-chloroquinoxaline with piperidine. Retrieved from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. thieme-connect.de [thieme-connect.de]

- 3. chimia.ch [chimia.ch]

- 4. tsijournals.com [tsijournals.com]

- 5. 2-Aminopyridine [webbook.nist.gov]

- 6. 2-Aminopyridine(504-29-0) IR2 spectrum [chemicalbook.com]

- 7. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 [pubmed.ncbi.nlm.nih.gov]

- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempanda.com [chempanda.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 16. asianpubs.org [asianpubs.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. chinesechemsoc.org [chinesechemsoc.org]

- 19. chinesechemsoc.org [chinesechemsoc.org]

- 20. Selective formylation of 2-aminopyridines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 23. Wittig reaction - Wikipedia [en.wikipedia.org]

- 24. Wittig Reaction [organic-chemistry.org]

- 25. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. chempanda.com [chempanda.com]

- 30. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 31. CAS Common Chemistry [commonchemistry.cas.org]

4-Bromo-3-formyl-2-(N-piperidinyl)pyridine molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of this compound. This compound represents a class of highly functionalized pyridine scaffolds that are of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of a bromine atom, a formyl group, and a piperidinyl moiety on the pyridine core creates a versatile building block for the synthesis of complex molecular architectures. This document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), provides an in-depth characterization using modern spectroscopic techniques, and discusses the electronic and steric implications of its unique substitution pattern. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this molecule in their discovery programs.

Introduction and Strategic Significance

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[2] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing pharmacokinetic properties and enabling strong interactions with biological targets.[2] The compound this compound is a particularly noteworthy derivative, embodying a convergence of key functional groups that offer extensive opportunities for chemical diversification.

-

The 2-(N-piperidinyl) Group: The introduction of a piperidine ring at the 2-position significantly increases the molecule's three-dimensionality and basicity compared to a simple amino group. This saturated heterocycle is a common motif in central nervous system (CNS) active agents and can profoundly influence solubility, lipophilicity, and receptor binding.

-

The 3-formyl Group: The aldehyde functionality is a versatile chemical handle. It can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and condensations, allowing for the straightforward introduction of diverse side chains and the construction of larger, more complex molecules.

-

The 4-Bromo Group: The bromine atom at the 4-position is a critical tool for synthetic chemists. It serves as an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

This guide will elucidate the synthesis and structural properties of this molecule, providing the foundational knowledge required for its effective application in research and development.

Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) pathway. This strategy relies on a highly activated pyridine precursor, 2-chloro-4-bromo-3-formylpyridine, which is subsequently reacted with piperidine.

The SNAr reaction on pyridine rings is a well-established and powerful transformation.[3][4] The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, facilitates the attack of nucleophiles.[5] The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[6] The subsequent expulsion of the leaving group (chloride) restores the aromaticity of the ring.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of the title compound from its chlorinated precursor.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromo-3-formylpyridine (1.0 eq).

-

Add an appropriate solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 20 mL).

-

Add potassium carbonate (K2CO3) (1.5 eq) to act as a base to neutralize the HCl generated during the reaction.

-

Add piperidine (1.2 eq) to the flask.

Step 2: Reaction Execution

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).